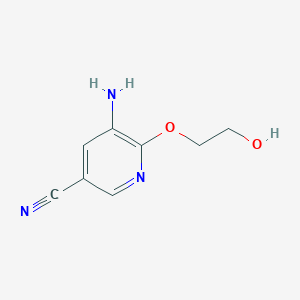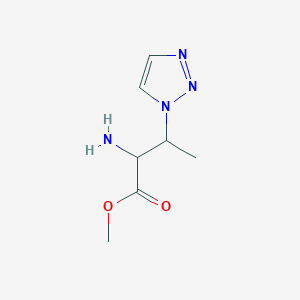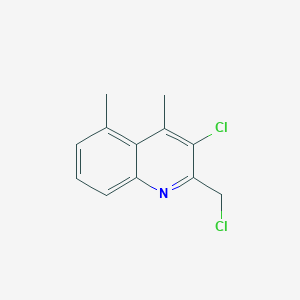
3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-(chloromethyl)-4,5-dimethylquinoline using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline serves as a versatile intermediate for the synthesis of more complex quinoline derivatives. It is used in the development of novel ligands for catalysis and in the preparation of heterocyclic compounds with potential biological activities.
Biology and Medicine: This compound has shown promise in medicinal chemistry for the development of new drugs. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. Research is ongoing to explore its potential as a lead compound for new therapeutic agents.
Industry: In the materials science industry, this compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline in biological systems involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical metabolic pathways, thereby exerting its therapeutic effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery.
Comparison with Similar Compounds
- 2-Chloroquinoline
- 4,5-Dimethylquinoline
- 2-(Chloromethyl)quinoline
Comparison: Compared to 2-Chloroquinoline and 4,5-Dimethylquinoline, 3-Chloro-2-(chloromethyl)-4,5-dimethylquinoline has additional chlorine and methyl groups, which can significantly alter its chemical reactivity and biological activity. The presence of these substituents can enhance its ability to interact with biological targets and improve its solubility in organic solvents, making it more versatile for various applications.
Properties
Molecular Formula |
C12H11Cl2N |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-4,5-dimethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7-4-3-5-9-11(7)8(2)12(14)10(6-13)15-9/h3-5H,6H2,1-2H3 |
InChI Key |
ZCRZRUBYZPOAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=NC2=CC=C1)CCl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


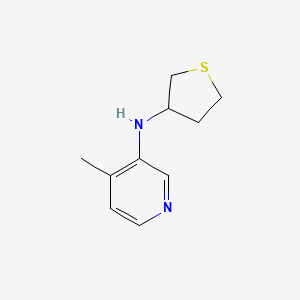

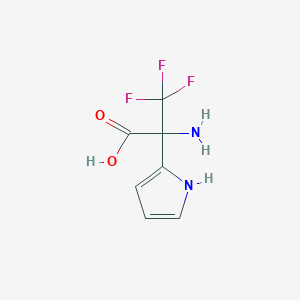
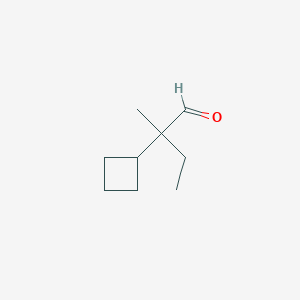
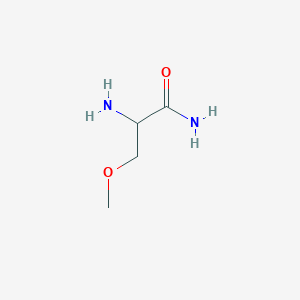

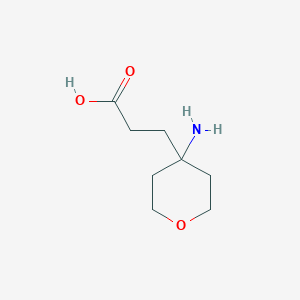

![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)

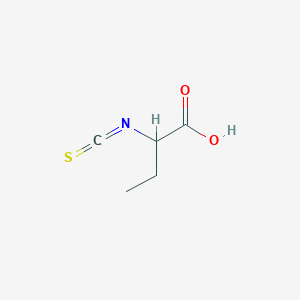
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
